4-Fluorocinnamaldehyde
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Overview
Description
4-Fluorocinnamaldehyde, also known as (E)-3-(4-Fluorophenyl)-2-propenal, is a reagent used in the preparation of novel terminal bipheny-based diapophytoene desaturases which are used in the treatment of Staphylococcus aureus infections .
Molecular Structure Analysis
The molecular formula of this compound is C9H7FO, with a molecular weight of 150.15 . It is a fluorinated organic compound that belongs to the class of aldehydes.Chemical Reactions Analysis
This compound has been used in the development of chemosensor probes. These probes are colorimetric sensors for naked-eye detection of AcO−/CN−/F− anions .Physical and Chemical Properties Analysis
This compound is a liquid at 20°C. It has a density of 1.146 g/mL at 25°C and a refractive index of 1.599 . It is air sensitive and heat sensitive .Scientific Research Applications
Stereoconvergent Formylation
- Application : A study by Zemmouri et al. (2011) demonstrated the stereoconvergent formylation of β-bromo-β-fluorostyrene mixtures, leading to the synthesis of (Z)-α-fluorocinnamaldehydes. This process was optimized to yield good results and was extended to various styrenes. The resulting α-fluoroaldehydes were successfully reduced to (Z)-β-fluorocinnamic alcohol, which is a strong inhibitor of lignin polymerization (Zemmouri et al., 2011).
Synthesis in Microporous Polyaminals
- Application : Li, Zhang, and Wang (2016) utilized 4-fluorobenzaldehyde in the synthesis of microporous polyaminal networks. These fluorinated polymers showed increased surface areas and effective pore size tailoring, contributing to high CO2 adsorption capabilities. This is significant in environmental applications for CO2 capture and separation (Li, Zhang, & Wang, 2016).
Esterification in Medicinal Material Synthesis
- Application : Si (2004) reported the synthesis of methyl 4-fluorocinnamate, using 4-fluorocinnamic acid in esterification. This compound is significant in asymmetric dihydroxylation and aminohydroxylation, playing a vital role in the large-scale preparation of chiral medicinal materials (Si, 2004).
HPLC-Fluorescence Determination
- Application : Gatti et al. (1997) explored the use of 2-chloro-6,7-dimethoxy-3-quinolinecarboxaldehyde as a fluorogenic labeling agent in HPLC for chlorophenols. This process is relevant for pharmaceutical analysis, demonstrating the utility of fluorinated compounds in analytical chemistry (Gatti, Roveri, Bonazzi, & Cavrini, 1997).
Reductive Etherification in Radiopharmaceuticals
- Application : Funke et al. (2006) described the use of 4-[18F]fluoro-benzaldehyde for reductive etherification, producing various 4-[18F]fluorobenzyl ethers. This process is crucial in synthesizing radiopharmaceuticals, which are important in medical imaging and diagnostics (Funke, Jia, Fischer, Scheunemann, & Steinbach, 2006).
Synthesis of Bifunctional Linkers
- Application : Crosby, Pietersz, and Ripper (2008) synthesized a series of 4-substituted benzaldehydes, including fluoro variants, as potential bifunctional linkers for drug-antibody conjugation in cancer therapy. These linkers varied in their para functionality, offering a range of potential acid labilities for therapeutic use (Crosby, Pietersz, & Ripper, 2008).
Safety and Hazards
Mechanism of Action
Target of Action
4-Fluorocinnamaldehyde, also known as (E)-3-(4-Fluorophenyl)-2-propenal , is primarily used in the field of proteomics research . It has been utilized in the development of chemosensor probes . These probes are designed to recognize and sense anions .
Mode of Action
The mode of action of this compound is based on its ability to interact with anions . The compound is part of a group of colorimetric sensors for naked-eye detection of AcO−/CN−/F− anions . Probes containing this compound could differentiate between F− and AcO−/CN− anions in acetonitrile .
Biochemical Pathways
The compound’s role in anion recognition and sensing suggests that it may influence pathways related to ion transport and signaling .
Result of Action
The primary result of this compound’s action is the detection of specific anions . This detection is visible to the naked eye, making this compound a valuable tool in chemosensor technology . The compound’s ability to differentiate between certain anions suggests it may have potential applications in areas requiring precise chemical detection .
Action Environment
The action of this compound can be influenced by environmental factors such as the presence of other ions and the solvent used . For instance, the compound’s ability to differentiate between F− and AcO−/CN− anions was observed in acetonitrile . This suggests that the efficacy and stability of this compound may vary depending on the chemical environment.
Biochemical Analysis
Biochemical Properties
4-Fluorocinnamaldehyde has been used as a reagent in the preparation of novel terminal bipheny-based diapophytoene desaturases, which are used in the treatment of Staphylococcus aureus infections This suggests that it interacts with specific enzymes and proteins involved in the biochemical reactions of these bacteria
Cellular Effects
It has been shown to inhibit the growth and biofilm formation of Agrobacterium tumefaciens, a plant pathogen . This suggests that this compound can influence cell function and may have an impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known to act as a chemosensor, differentiating between different anions in acetonitrile . This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression.
Properties
{ "Design of the Synthesis Pathway": "The synthesis of 4-Fluorocinnamaldehyde can be achieved through a multi-step reaction pathway starting from commercially available starting materials.", "Starting Materials": [ "Benzaldehyde", "4-Fluorobenzaldehyde", "Acetone", "Sodium hydroxide", "Sulfuric acid", "Sodium bisulfite", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Condensation of benzaldehyde and 4-fluorobenzaldehyde in the presence of sodium hydroxide and acetone to form 4-fluorostilbene.", "Step 2: Oxidation of 4-fluorostilbene with sulfuric acid to form 4-fluorobenzaldehyde.", "Step 3: Conversion of 4-fluorobenzaldehyde to 4-fluorocinnamaldehyde by reacting with sodium bisulfite and sodium chloride in water." ] } | |
CAS No. |
24654-55-5 |
Molecular Formula |
C9H7FO |
Molecular Weight |
150.15 g/mol |
IUPAC Name |
(Z)-3-(4-fluorophenyl)prop-2-enal |
InChI |
InChI=1S/C9H7FO/c10-9-5-3-8(4-6-9)2-1-7-11/h1-7H/b2-1- |
InChI Key |
YSIYEWBILJZDQH-UPHRSURJSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\C=O)F |
SMILES |
C1=CC(=CC=C1C=CC=O)F |
Canonical SMILES |
C1=CC(=CC=C1C=CC=O)F |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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